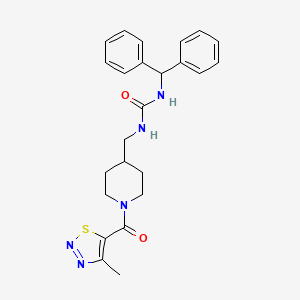
1-Benzhydryl-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
Research into the synthesis of tri-substituted ureas, including compounds similar to the query compound, has provided insights into their preparation methods. A study by Iriepa and Bellanato (2013) detailed the synthesis of tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents. Their work emphasized spectroscopic, structural, and conformational analyses, revealing fast inter-conversion of the piperazine ring and amino-imino tautomerism for thiazole derivatives (Iriepa & Bellanato, 2013).
Microwave-Assisted Synthesis
Another approach detailed by Li and Chen (2008) involved the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method yielded satisfactory results and highlighted the efficiency of microwave irradiation in enhancing reaction times and yields (Li & Chen, 2008).
Biological Activity and Applications
Antimicrobial and Anti-Proliferative Activities
Al-Mutairi et al. (2019) explored the antimicrobial and anti-proliferative potentials of novel compounds, including 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives. Their findings indicated significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, underscoring the therapeutic potential of such compounds (Al-Mutairi et al., 2019).
Diuretic Activity
Ergena et al. (2022) assessed the diuretic activity of substituted 1,3,4-thiadiazoles, discovering an increase in urinary excretion of water and electrolytes in animal models. This research suggests potential applications of thiadiazole derivatives in managing conditions requiring diuresis (Ergena, Rajeshwar, & Solomon, 2022).
Chemical Characterization and Modification
Characterization of Isothioureas
The work by Cruz et al. (2007) on the synthesis and characterization of S-methylisothioureas derived from 2-aminobenzothiazole contributed to understanding the chemical properties and potential modifications of thiadiazole-containing compounds. Their research detailed the synthesis process and provided insights into the molecular structure through NMR spectroscopy and X-ray analysis (Cruz et al., 2007).
Propriétés
IUPAC Name |
1-benzhydryl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-17-22(32-28-27-17)23(30)29-14-12-18(13-15-29)16-25-24(31)26-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18,21H,12-16H2,1H3,(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPMSHJUYWNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)
![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)
![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)
